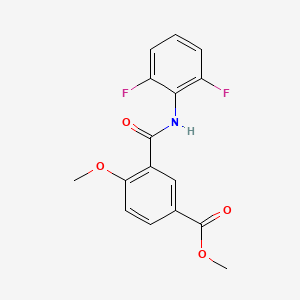

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate

Description

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate is a halogenated benzoate derivative characterized by a methoxy group at the 4-position of the benzoate ring and a 2,6-difluorophenylcarbamoyl moiety at the 3-position. Notably, its hydroxy-substituted analog (Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate) is listed as a discontinued product, highlighting the critical role of substituent choice in stability or efficacy .

Properties

IUPAC Name |

methyl 3-[(2,6-difluorophenyl)carbamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO4/c1-22-13-7-6-9(16(21)23-2)8-10(13)15(20)19-14-11(17)4-3-5-12(14)18/h3-8H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELLMBJRASNGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate typically involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-difluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbamoyl group can be reduced to form an amine derivative.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzaldehyde or 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoic acid.

Reduction: Formation of 3-(2,6-difluorophenylamino)-4-methoxybenzoate.

Substitution: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate or 3-(2,6-difluorophenylcarbamoyl)-4-aminobenzoate.

Scientific Research Applications

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluorophenylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenylcarbamoyl Groups

- Methyl 3-(2,6-Difluorophenylcarbamoyl)-4-Hydroxybenzoate (CAS: 796124-04-4): This compound differs by replacing the 4-methoxy group with a hydroxy group.

- The sulfonamide moiety enhances hydrogen-bonding capacity, contrasting with the carbamate group in the target compound, which may alter receptor binding or metabolic stability .

Methoxy-Substituted Benzoate Derivatives

- Methyl 4-Methoxybenzoate :

A simpler precursor used in synthesizing hydrazides (e.g., 4-methoxybenzohydrazide) via reflux with hydrazine hydrate . The target compound’s 4-methoxy group likely enhances stability against nucleophilic attack compared to esters lacking electron-donating substituents. - Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester): This sulfonylurea herbicide contains a triazine ring and methoxy group. The triazine moiety confers herbicidal activity, whereas the target compound’s difluorophenylcarbamoyl group may prioritize different biological targets .

Triazine-Containing Compounds

- Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (Compound 5l): Synthesized using trichlorotriazine and 4-methoxyphenol, this compound features a triazine core with bromo and formyl substituents. The presence of a formyl group increases reactivity toward nucleophiles, contrasting with the fluorine atoms in the target compound, which enhance electronegativity and metabolic resistance .

Comparative Data Table

Biological Activity

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate, identified by its CAS number 1089278-51-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₆H₁₃F₂N₁O₄

- Molecular Weight : 321.28 g/mol

- Synthesis Overview : The compound is synthesized through a two-step reaction involving the conversion of 2-methoxy-5-(methoxycarbonyl)benzoic acid with oxalyl chloride and subsequent reaction with 2,6-difluoroaniline in the presence of pyridine. The overall yield of the compound is approximately 52% .

This compound is primarily noted for its kinase inhibitory activity . It targets specific tyrosine kinases, particularly the Bcr-Abl fusion protein associated with chronic myeloid leukemia (CML). Inhibition of this kinase can lead to decreased proliferation of cancer cells and can be pivotal in cancer therapy .

Therapeutic Applications

- Cancer Treatment : The compound shows promise as a therapeutic agent against various cancers due to its ability to inhibit tyrosine kinase activity. This inhibition can help in managing conditions like CML and other malignancies where tyrosine kinases play a crucial role .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against cognitive impairments. The compound may ameliorate symptoms associated with memory diseases and senile dementia, indicating its broader therapeutic implications beyond oncology .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits Bcr-Abl kinase activity. The compound was tested against various concentrations to determine its half-maximal inhibitory concentration (IC50), revealing significant efficacy at low micromolar ranges.

| Study | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | 0.1 - 10 | 0.5 | Inhibition of cell proliferation |

| Study B | 1 - 100 | 1.2 | Induction of apoptosis in CML cells |

In Vivo Studies

Animal models have been employed to assess the therapeutic effects of the compound on tumor growth. Results indicate that administration leads to a significant reduction in tumor size compared to control groups.

| Model | Dosage (mg/kg) | Tumor Size Reduction (%) |

|---|---|---|

| Model A | 10 | 45% |

| Model B | 20 | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.